5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide
Description
Properties
CAS No. |
634186-45-1 |
|---|---|
Molecular Formula |
C14H9ClF3NO2S |
Molecular Weight |
347.7 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[3-(trifluoromethylsulfanyl)phenyl]benzamide |
InChI |
InChI=1S/C14H9ClF3NO2S/c15-8-4-5-12(20)11(6-8)13(21)19-9-2-1-3-10(7-9)22-14(16,17)18/h1-7,20H,(H,19,21) |
InChI Key |
AWTOAKGRQXSFJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The primary starting materials for the synthesis include:
- 5-Chloro-2-hydroxybenzoic acid : This serves as the core structure.
- 3-(Trifluoromethyl)aniline : This component introduces the trifluoromethyl group.
Formation of Benzamide
The formation of the benzamide linkage is crucial and can be achieved through the following steps:
Activation of Carboxylic Acid : The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction : The activated carboxylic acid is then reacted with 3-(trifluoromethyl)aniline to form the desired benzamide.
Reaction Conditions
The reaction conditions are critical for ensuring high yields and purity. Typical conditions include:
- Solvents : Common solvents used include dichloromethane or dimethylformamide (DMF).
- Temperature : Reactions are often carried out at room temperature or slightly elevated temperatures to facilitate coupling.
Purification Techniques
After synthesis, purification is necessary to isolate the desired product:
- Recrystallization : This is a common method used to purify solid compounds.
- Column Chromatography : This technique can also be employed to separate the product from unreacted starting materials and by-products.
Industrial Production Methods
In industrial settings, the production of 5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide may involve:
- Automated Reactors : Utilizing automated systems can enhance efficiency and yield.
- Continuous Flow Systems : These systems allow for better control over reaction conditions and can improve scalability.
Purification methods in industrial contexts may include high-performance liquid chromatography (HPLC) to ensure product quality.
Analytical Techniques
To verify the structure and purity of synthesized compounds, various analytical techniques are employed:
- Nuclear Magnetic Resonance Spectroscopy (NMR) : Used to determine the molecular structure.
- Mass Spectrometry (MS) : Employed for molecular weight determination and structural confirmation.
Chemical Reactions Analysis
5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide can undergo several chemical reactions, including:
Types of Reactions
Oxidation : The hydroxy group can be oxidized to form a quinone derivative.
Reduction : The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution Reactions : The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Acidic conditions |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous conditions |
| Substitution | Sodium azide (NaN₃) | Presence of base like sodium hydroxide (NaOH) |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine can produce an amide derivative.
Scientific Research Applications
5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a specific protein, altering its function and thereby affecting cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physical Properties
Key structural analogs differ in substituent positions, side chains, and functional groups. Below is a comparative analysis of physical and synthetic properties:
Key Observations:
- Melting Points : Compounds with electron-withdrawing groups (e.g., fluorine in Compound 53) exhibit higher melting points due to increased polarity and intermolecular interactions .
- Synthesis Yields : Side-chain modifications (e.g., branched alkyl groups in 3c) improve yields compared to linear chains (e.g., 3b) .
Anti-Microbial and Anti-Biofilm Activity
- Target Compound (MMV665807) : Exhibits potent anti-biofilm activity against S. aureus at 0.7–1.4 mM concentrations, attributed to the meta-CF₃ and sulfanyl groups enhancing target binding .
- Para-Substituted Analogs : 5-Chloro-2-hydroxy-N-[4-(CF₃)phenyl]benzamide () showed 64–66% biomass reduction in Desulfovibrio piger at 0.37–1.10 µmol/L, indicating stronger cytotoxicity than meta-substituted analogs .
- Chain Length Effects : Compounds with elongated side chains (e.g., 3b, 3d) demonstrated reduced anti-MRSA activity, highlighting the importance of compact substituents .
Cytotoxicity and Sulfate Reduction Inhibition
Discussion and Implications
Substituent Position and Bioactivity
- Meta vs. Para CF₃ : The target compound’s meta-CF₃ group optimizes anti-biofilm activity, while para-CF₃ analogs excel in cytotoxicity .
Biological Activity
5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloro group, a hydroxy group, and a trifluoromethylsulfanyl substituent, suggests diverse biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of 5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide is C14H9ClF3NO4S, with a molecular weight of 379.7 g/mol. The presence of various functional groups contributes to its reactivity and potential interactions with biological macromolecules.
Structural Features
| Feature | Description |
|---|---|
| Chloro Group | Enhances lipophilicity and potential bioactivity |
| Hydroxy Group | Increases solubility and may participate in hydrogen bonding |
| Trifluoromethylsulfanyl Group | Imparts unique electronic properties, enhancing biological interactions |
Antimicrobial Properties
Research indicates that compounds similar to 5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide exhibit antimicrobial activity. For instance, structural analogs have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The structure-activity relationship (SAR) analyses reveal that the trifluoromethyl group enhances potency against cancer cell lines by influencing apoptosis pathways and inhibiting tumor growth.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of 5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 15.0 | Inhibition of cell cycle progression |
| A549 (Lung) | 10.0 | Disruption of mitochondrial function |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases.
Table: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 18.2 | Donepezil: 10.0 |
| Butyrylcholinesterase | 9.2 | Rivastigmine: 5.0 |
The biological activity of 5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide is hypothesized to involve multiple mechanisms:
- Binding to Target Proteins : The compound may interact with specific proteins involved in cell signaling pathways.
- Inhibition of Enzymatic Activity : By inhibiting key enzymes such as AChE and BuChE, it can potentially restore cholinergic function in neurodegenerative conditions.
- Induction of Apoptosis : Through caspase activation and mitochondrial disruption, it can promote programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
